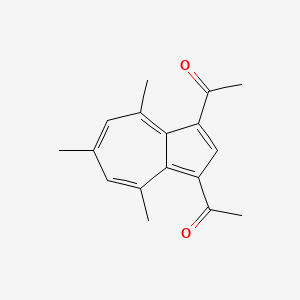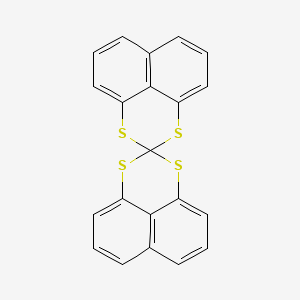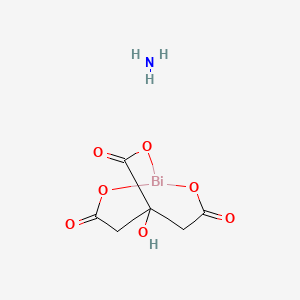
Ammoniumbismuthcitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium bismuth citrate is a chemical compound with the formula (NH₄)Bi(C₆H₄O₇)·3H₂O. It is a coordination complex formed by the reaction of bismuth citrate with ammonium hydroxide. This compound is known for its applications in medicine, particularly in the treatment of gastrointestinal disorders, and in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium bismuth citrate is synthesized by treating bismuth citrate with an aqueous solution of ammonium hydroxide. The reaction typically involves a molar ratio of ammonium hydroxide to bismuth citrate of 1.0–1.2 and a weight ratio of 2.0–4.0. The product is then dried at 100°C for 2 hours and held in air for three days to ensure the water is part of the compound rather than adsorbed .
Industrial Production Methods: In industrial settings, bismuth citrate is obtained by dissolving metallic bismuth in nitric acid, followed by precipitation with citric acid. The resulting bismuth citrate is then reacted with ammonium hydroxide under controlled conditions to produce ammonium bismuth citrate .
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium bismuth citrate undergoes various chemical reactions, including complexation, hydrolysis, and redox reactions. It can form complex salts with free carboxyl groups that are soluble in water with a neutral reaction .
Common Reagents and Conditions:
Complexation: Involves reacting with ammonium hydroxide.
Hydrolysis: Occurs in aqueous solutions, leading to the formation of metal ammine complexes.
Redox Reactions: Can involve reagents like nitric acid and citric acid.
Major Products: The major products formed from these reactions include complex salts like ammonium bismuth citrates and metal ammine complexes .
Applications De Recherche Scientifique
Ammonium bismuth citrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ammonium bismuth citrate involves its ability to form complexes with biological molecules. In the treatment of gastrointestinal disorders, it acts by inhibiting the growth of Helicobacter pylori and promoting the healing of ulcers. The compound’s antimicrobial properties are attributed to its ability to disrupt intracellular iron metabolism and reduce bacterium-host cell adhesion .
Comparaison Avec Des Composés Similaires
Bismuth Subcitrate: Used in antiulcer medications and has similar applications in treating gastrointestinal disorders.
Bismuth Nitrate: Utilized in the synthesis of other bismuth compounds and in various industrial processes.
Bismuth Oxide: Employed in the production of superconducting materials and as a catalyst in chemical reactions.
Uniqueness: Ammonium bismuth citrate is unique due to its high solubility in water and its ability to form stable complexes with biological molecules. This makes it particularly effective in medical applications, especially in the treatment of gastrointestinal disorders .
Propriétés
Formule moléculaire |
C6H8BiNO7 |
|---|---|
Poids moléculaire |
415.11 g/mol |
Nom IUPAC |
azane;5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione |
InChI |
InChI=1S/C6H8O7.Bi.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3;/p-3 |
Clé InChI |
QSBNOZODKXUXSP-UHFFFAOYSA-K |
SMILES canonique |
C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)


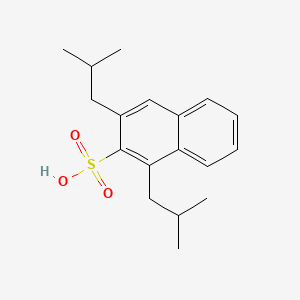
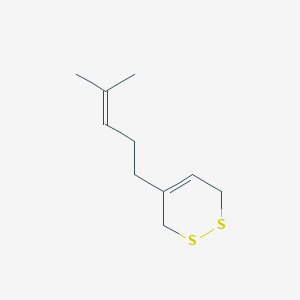
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
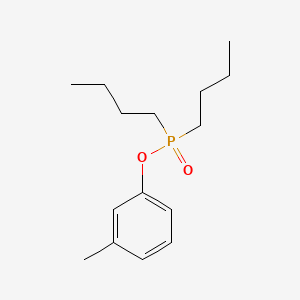
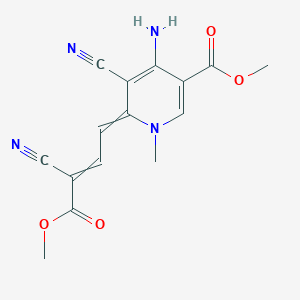
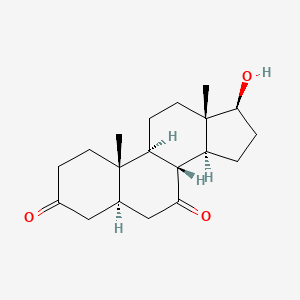
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)


